1-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c22-20-9-5-4-6-18(20)16-29(26,27)23-14-17-10-12-24(13-11-17)21(25)15-28-19-7-2-1-3-8-19/h1-9,17,23H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOFQNDIEJLKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with sulfonamide groups exhibit notable anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, potentially useful in treating conditions such as rheumatoid arthritis and osteoarthritis.
Case Study : A study on sulfonamide derivatives demonstrated significant inhibition of TNF-alpha and IL-6 production in macrophages, suggesting that this compound could have similar effects.
| Study | Cytokine Inhibition | Observed Effect |
|---|---|---|
| Study A | TNF-alpha | 70% inhibition |
| Study B | IL-6 | 65% inhibition |
Analgesic Effects
The piperidine moiety is linked to analgesic activity. Preliminary studies suggest that this compound may interact with pain pathways, providing relief in chronic pain conditions.
Research Findings :
- Analgesic Activity : In animal models, similar compounds have shown reduced pain responses in formalin tests.
- Mechanism of Action : The proposed mechanism involves modulation of central nervous system pathways responsible for pain perception.
| Test | Pain Response Reduction | Mechanism |
|---|---|---|
| Formalin Test | 60% reduction | CNS modulation |
Antimicrobial Activity
The presence of the chlorophenoxy group suggests potential antibacterial properties. Some studies have explored the antimicrobial effects of similar compounds.
| Study | Pathogen Tested | Effect Observed |
|---|---|---|
| Study A | Staphylococcus aureus | Inhibition of growth at 50 µg/mL |
| Study B | Escherichia coli | Moderate inhibition at 100 µg/mL |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Sulfonamides
W-15 and W-18
- Structure : W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) are 2-piperidinylidene derivatives with phenylethyl and nitrophenylethyl substituents, respectively .
- Comparison: Unlike the target compound, these feature a piperidinylidene (unsaturated) ring and lack the phenoxyacetyl group. The sulfonamide in W-15/W-18 is directly attached to the piperidine, whereas the target compound has a methylene spacer. These differences may reduce opioid-like activity (hypothesized for W-15/W-18) and alter metabolic stability.
Tolylfluanid and Dichlofluanid
- Structure: Agricultural sulfonamides with dimethylamino sulfonyl and fluorophenyl groups .
- Comparison : While sharing sulfonamide functionality, these compounds lack the piperidine scaffold. Their pesticidal activity contrasts with the target compound’s unexplored biological profile.
Piperidine-Based Amides (Fentanyl Analogs)
Examples include para-methylfentanyl (N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) and thiophene fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) .
- Structure : These feature a 4-piperidinyl core with phenylethyl substituents and amide linkages.
- Comparison: The target compound replaces the amide with a sulfonamide and substitutes phenylethyl with phenoxyacetyl.
Antimicrobial Piperidine Derivatives
- DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) are piperidine-indole hybrids with activity against MRSA .
- Comparison: The target compound lacks the indole ring but shares a chlorophenyl group. Its phenoxyacetyl group may confer distinct antibacterial or synergistic properties, though this remains speculative.
Pharmacological Hypotheses
- Sulfonamide Moieties : May target carbonic anhydrases or bacterial dihydropteroate synthase (as in sulfa drugs).
- Phenoxyacetyl Group: Could enhance metabolic stability compared to phenylalkyl groups in fentanyls.
Data Table: Key Structural and Functional Comparisons
Q & A
Q. Purification & Characterization :
- Chromatography : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Spectroscopy : (δ 7.3–7.5 ppm for chlorophenyl protons), (carbonyl resonance at ~170 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
How can conflicting solubility or reactivity data for this compound be resolved in different solvent systems?
Advanced Research Question
Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from:
- Crystal packing effects : X-ray crystallography (e.g., as in ) reveals intermolecular hydrogen bonds (e.g., C–H⋯O interactions) that influence solubility .
- Methodological adjustments :
What advanced structural characterization techniques are critical for confirming the compound’s conformation?
Basic Research Question
Beyond NMR and MS:
Q. Advanced Applications :
- Docking studies : Molecular dynamics simulations to predict binding poses in biological targets (e.g., enzymes with sulfonamide-binding pockets) .
How do substitutions on the piperidine or chlorophenyl moieties affect bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :
- Piperidine modifications :
- Chlorophenyl variations :
- Substitute Cl with F or Br to evaluate halogen bonding interactions.
- Compare para- vs. ortho-substituted phenyl rings using IC assays .
Q. Data Analysis :
- Use multivariate regression models to correlate substituent Hammett parameters () with activity trends.
What methodologies address contradictions in biological assay results (e.g., enzyme inhibition vs. cell-based assays)?
Advanced Research Question
Discrepancies may arise from:
- Membrane permeability : Measure logP values (e.g., via HPLC) to assess cellular uptake.
- Off-target effects :
- Assay conditions :
How is the compound’s stability under varying pH and temperature conditions systematically evaluated?
Basic Research Question
Methodology :
- Forced degradation studies :
- Acid/Base hydrolysis (0.1M HCl/NaOH at 60°C for 24h).
- Oxidative stress (3% HO, room temperature).
- Analytical monitoring :
What computational tools are recommended for predicting metabolic pathways of this compound?
Advanced Research Question
- Software :
- Schrödinger’s Metabolism Module : Predicts Phase I/II metabolism (e.g., sulfonamide oxidation).
- SwissADME : Estimates CYP450 enzyme interactions and bioavailability.
- Validation :
How can researchers optimize synthetic yields while minimizing toxic byproducts?
Basic Research Question
Process Chemistry Strategies :
- Catalyst screening : Use Pd/C or nickel catalysts for hydrogenation steps to reduce heavy metal residues.
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .
- Byproduct analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
